molecular formula C14H18N4 B1300551 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine CAS No. 321998-92-9

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Número de catálogo: B1300551
Número CAS: 321998-92-9
Peso molecular: 242.32 g/mol
Clave InChI: QIUCNWDIHQUMBA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (CAS 321998-92-9) is a phenylpiperazine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C14H18N4 and a molecular weight of 242.326, serves as a versatile chemical building block . Compounds featuring the phenylpiperazine scaffold, such as this one, are extensively investigated for their biological activity and are commonly utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) . For instance, closely related structural analogs are critical intermediates in the production of therapeutics like the dipeptidyl peptidase IV (DPP-4) inhibitor Teneligliptin, used for type 2 diabetes, showcasing the value of this chemical class in drug discovery . Furthermore, pyrazolyl-piperazine derivatives have been studied for their potential interactions with the central nervous system, demonstrating activity in neuropharmacological pathways . This product is offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a premium starting material for synthesizing novel molecules or for exploratory biological screening.

Propiedades

IUPAC Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCNWDIHQUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Steps:

  • Formation of Intermediate : The reaction begins with condensation between 4-(1H-pyrazol-5-yl)benzaldehyde and 1-methylpiperazine to form an imine intermediate.
  • Reduction : The imine is reduced using sodium borohydride or catalytic hydrogenation to yield the desired product.

Advantages:

  • High selectivity for the target compound.
  • Avoids harsh reaction conditions.

Cyclization Using Phosphorous Oxychloride

This method involves cyclizing precursor molecules to form the pyrazole ring attached to the piperazine structure.

Key Steps:

  • Reaction Setup : Start with acetoacetyl derivatives and phenylhydrazine in the presence of methanesulfonic acid.
  • Cyclization : Use phosphorous oxychloride in pyridine to induce cyclization, forming the pyrazole ring.
  • Deprotection : Remove protecting groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid.

Buchwald–Hartwig Amination

This palladium-catalyzed cross-coupling reaction is widely used for constructing nitrogen-containing heterocycles like piperazines.

Procedure:

  • Coupling Reaction : React an aryl halide (e.g., 4-bromo-1H-pyrazole derivative) with 1-methylpiperazine in the presence of a palladium catalyst and a suitable base (e.g., potassium tert-butoxide).
  • Optimization : Adjust reaction temperature and solvent (e.g., toluene or dimethylformamide) to improve yields.

Benefits:

  • Efficient for synthesizing complex molecules.
  • High functional group tolerance.

Finkelstein Alkylation

The Finkelstein reaction can be employed to introduce alkyl groups into piperazine derivatives.

Process:

  • React 4-(1H-pyrazol-5-yl)benzyl bromide with 1-methylpiperazine under basic conditions.
  • Use polar aprotic solvents like acetone or DMF for better solubility and reactivity.

Limitations:

  • Requires careful control of stoichiometry to avoid overalkylation.

Acid-Catalyzed Cyclization

This method uses acidic catalysts to form pyrazole rings directly on piperazine scaffolds.

Description:

  • Combine phenylhydrazine with diketones in glacial acetic acid at elevated temperatures.
  • Cyclize and purify the product by recrystallization from solvents like ethanol or water.

Industrial Applications:

This method avoids toxic reagents, making it more suitable for pharmaceutical production.

Data Table: Comparison of Methods

Method Key Reagents Advantages Challenges
Reductive Amination Aldehydes, Sodium Borohydride High selectivity Requires pure starting materials
Cyclization (POCl₃) Phosphorous oxychloride, Pyridine Effective ring formation Toxic reagents
Buchwald–Hartwig Amination Palladium catalyst, Aryl halides Functional group tolerance Expensive catalysts
Finkelstein Alkylation Benzyl bromides, Bases Simple procedure Risk of overalkylation
Acid-Catalyzed Cyclization Phenylhydrazine, Diketones Eco-friendly Lower yields

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mecanismo De Acción

The mechanism of action of 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Pyrazole- and Piperazine-Containing Derivatives
  • 1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a): Features a thiourea linker instead of a methyl-piperazine group. Synthesized via refluxing enaminone with hydrazine hydrate, yielding pyrazolyl-phenylthiourea derivatives .
  • trans-4-(2-(Butylamino)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol (Compound 11): A kinase inhibitor with a methylpiperazine-linked benzyl group. Synthesized via Suzuki coupling (52% yield), highlighting the versatility of piperazine in drug design .
Piperazine Derivatives with Bulky Substituents
  • 1-Methyl-4-{4-[α-(1-adamantyl)phenylmethyl]phenyl}piperazine (12) : Incorporates an adamantane group, enhancing sigma receptor (σR) binding (σ1Ki = 3.2 nM). Exhibits antiproliferative activity against pancreatic, prostate, and leukemia cancers .
  • 1-[2-(4-Fluorophenyl)-2-adamantyl]-4-(1-piperidineacetyl)piperazine (15): Combines fluorophenyl and adamantane moieties, demonstrating nanomolar affinity for σ1/σ2 receptors and antitumor effects .
Tetrazole- and Sulfonyl-Modified Piperazines
  • 1-Methyl-4-(4-((methylthio)(phenyl)methyl)phenyl)piperazine (3d) : Features a methylthio-phenyl group, synthesized via BF3SMe2-mediated thiomethylative Friedel-Crafts arylation (75% yield) .
Table 1: Key Properties of Selected Analogues
Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Biological Activity Synthesis Yield Reference
1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine Piperazine + pyrazole-phenyl 203.24 Pyrazole, methyl-piperazine Discontinued (unknown activity) N/A
Compound 11 (UNC2025 derivative) Piperazine + pyrrolopyrimidine 483.62 Methylpiperazine, pyrrolopyrimidine Mer/Flt3 kinase inhibition 52%
1-Methyl-4-{4-[α-(1-adamantyl)phenylmethyl]phenyl}piperazine (12) Piperazine + adamantane ~450 (estimated) Adamantane, methylpiperazine Antiproliferative (σR ligand) N/A
1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea (4a) Thiourea + pyrazole-phenyl 296.37 Pyrazole, thiourea Not reported N/A
Key Observations:

Structural Flexibility : Piperazine derivatives tolerate diverse substituents (e.g., adamantane, tetrazole, sulfonyl), enabling tailored receptor interactions.

Biological Activity : Adamantane-piperazine hybrids (e.g., Compound 12) show potent antiproliferative effects, while pyrazole-piperazine compounds lack reported activity data.

Synthesis Challenges : The target compound’s discontinued status contrasts with high-yield syntheses of analogues like Compound 11 (52–58% yield) .

Mechanistic and Application Insights

  • Sigma Receptor Ligands : Adamantane-piperazine derivatives (e.g., Compound 12) bind σ1/σ2 receptors, disrupting ion channels and inducing apoptosis in cancer cells .
  • Kinase Inhibitors : Piperazine-linked pyrrolopyrimidines (e.g., UNC2025 derivatives) inhibit Mer/Flt3 kinases, relevant in oncology .
  • Metabolic Stability : Sulfonyl and tetrazole groups (e.g., ) may enhance metabolic resistance compared to pyrazole analogues.

Actividad Biológica

1-Methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring and a pyrazole moiety, which are known for their roles in various pharmacological activities. The structural formula is represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C₁₄H₁₈N₄
CAS Number 321998-92-9
Molecular Weight 246.32 g/mol

This compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose metabolism, suggesting potential applications in diabetes management.

Table 1: Interaction with Key Enzymes

Enzyme/Protein Function Interaction Type
Dipeptidyl Peptidase-4 (DPP-4)Glucose metabolismInhibition
p53Tumor suppressorActivation leading to apoptosis
Aurora KinaseCell division regulationInhibition

Cellular Effects

Research indicates that this compound can modulate various cellular processes, including apoptosis and cell signaling pathways. For instance, it has been observed to induce apoptosis in colorectal carcinoma cells by activating p53-mediated pathways. Additionally, studies have demonstrated its ability to inhibit the proliferation of cancer cells through modulation of key signaling pathways.

Case Study: Anticancer Activity

In a study involving colorectal cancer cell lines, this compound exhibited significant cytotoxic effects. The compound's mechanism involved the activation of the p53 pathway, leading to increased apoptosis rates compared to control groups .

Therapeutic Applications

The compound's unique structure allows it to serve as a promising candidate in medicinal chemistry for developing new therapeutic agents. Its applications include:

  • Anticancer Agents: Due to its ability to induce apoptosis in cancer cells.
  • Diabetes Management: As a DPP-4 inhibitor, it may help regulate blood glucose levels.
  • Anti-inflammatory Agents: Potentially useful in treating inflammatory diseases due to its modulatory effects on immune responses .

Research Findings

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in various pharmacological contexts:

Table 2: Summary of Biological Activities

Activity Evidence
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates immune response
AntidiabeticInhibits DPP-4 activity

Q & A

Basic Research Questions

Q. How is 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine synthesized, and what are the critical steps for purity optimization?

  • Methodology : Synthesis typically involves cyclocondensation of substituted phenylhydrazines with ketones or aldehydes under reflux conditions. For example, benzylideneacetone reacts with phenylhydrazine derivatives in ethanol at reflux (6–8 hours), followed by crystallization . Key steps for purity include:

  • Reaction monitoring : Use TLC or HPLC to track intermediates.
  • Purification : Crystallization from ethanol or column chromatography.
  • Functional group compatibility : Avoid over-substitution by controlling stoichiometry of hydrazine derivatives .

Q. What analytical techniques are essential for characterizing this compound’s structure and confirming synthetic success?

  • Core techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm piperazine ring connectivity and pyrazole substituents (e.g., aromatic protons at δ 7.2–8.1 ppm).
  • IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch in pyrazole) and ~3300 cm⁻¹ (N-H stretch in piperazine) .
  • Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. How can researchers initially evaluate the compound’s biological activity in vitro?

  • Screening workflow :

  • Target selection : Prioritize receptors/kinases where piperazine-pyrazole hybrids are implicated (e.g., 5-HT7R, VEGFR2) .
  • Assay design : Use radioligand binding assays (for receptor affinity) or enzymatic inhibition assays (e.g., MMP-9 inhibition ).
  • Dose-response curves : Test concentrations from 1 nM–100 µM to calculate IC50/EC50 values .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Case study : Piperazine derivatives with β-cyclodextrin modifications showed reduced toxicity but lower activity due to poor bioavailability .
  • Solutions :

  • Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Structural optimization : Introduce solubilizing groups (e.g., PEG chains) or replace labile substituents (e.g., methyl with trifluoromethyl) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for CNS targets?

  • SAR strategies :

  • Piperazine substitution : Replace N-methyl with bulky groups (e.g., benzyl) to improve 5-HT7R selectivity over 5-HT1A .
  • Pyrazole modification : Introduce electron-withdrawing groups (Cl, NO2) at position 5 to enhance blood-brain barrier penetration .
  • Computational modeling : Docking studies using 5-HT7R crystal structures (PDB: 5X2N) to predict binding poses .

Q. What experimental models are suitable for assessing local anesthetic or antitumor activity?

  • Local anesthesia :

  • Infiltration anesthesia model : Measure latency in rodent paw withdrawal tests (e.g., 20–30 mg/kg dose range) .
    • Antitumor activity :
  • Tubulin polymerization assay : Monitor inhibition via fluorescence (e.g., IC50 < 1 µM in HCT116 cells) .
  • Autophagy induction : Use LC3-II/GFP fusion assays in cancer cell lines .

Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo studies?

  • Case example : Piperazine derivatives with β-cyclodextran showed low in vivo toxicity but reduced activity due to poor tissue distribution .
  • Mitigation approaches :

  • Toxicogenomics : RNA-seq to identify off-target gene expression (e.g., CYP450 enzymes).
  • Prodrug design : Mask reactive groups (e.g., esterification of hydroxyls) to improve safety .

Q. What methodologies validate the compound’s mechanism of action in multi-target therapies (e.g., dual kinase/receptor inhibition)?

  • Integrated workflow :

  • Kinase profiling : Use panels like Eurofins KinaseProfiler to screen >100 kinases .
  • Receptor cross-screening : Compare binding affinities for 5-HT7R, VEGFR2, and MMP-9 .
  • Synergy analysis : Chou-Talalay combination index (CI) to assess interactions with standard drugs (e.g., combretastatin A-4) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.